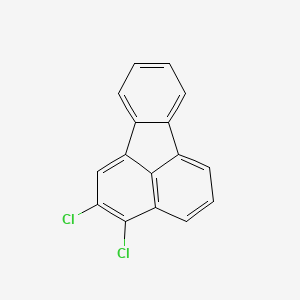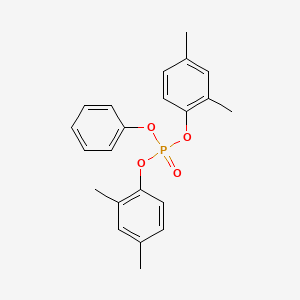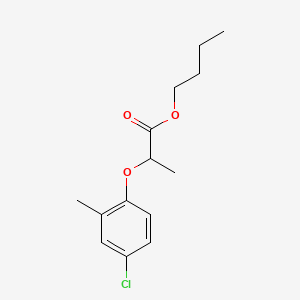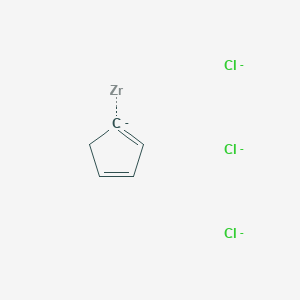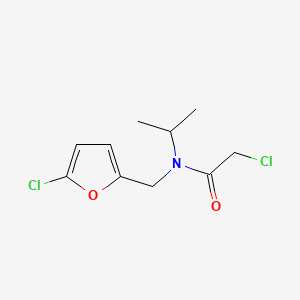
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- is a synthetic organic compound It is characterized by the presence of a chloroacetamide group attached to a furanyl ring, which is further substituted with a chloro group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 5-chloro-2-furancarboxaldehyde, and isopropylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Reaction Steps: The key steps involve the formation of an imine intermediate, followed by nucleophilic substitution to introduce the chloro and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like sodium azide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Agrochemicals: The compound could be used in the development of pesticides or herbicides.
Materials Science: It may find applications in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor binding, or modulation of cellular processes.
相似化合物的比较
Similar Compounds
Acetamide, 2-chloro-N-(2-furanyl)-N-(1-methylethyl)-: Similar structure but lacks the additional chloro group on the furanyl ring.
Acetamide, 2-chloro-N-(5-chloro-2-thienyl)-N-(1-methylethyl)-: Contains a thienyl ring instead of a furanyl ring.
Acetamide, 2-chloro-N-(2-pyridyl)-N-(1-methylethyl)-: Features a pyridyl ring in place of the furanyl ring.
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
75228-86-3 |
|---|---|
分子式 |
C10H13Cl2NO2 |
分子量 |
250.12 g/mol |
IUPAC 名称 |
2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H13Cl2NO2/c1-7(2)13(10(14)5-11)6-8-3-4-9(12)15-8/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
NNUBGEVFECRUSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1=CC=C(O1)Cl)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


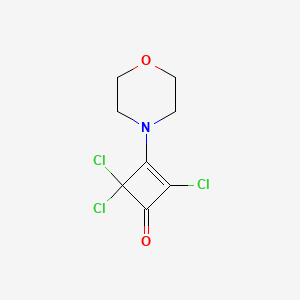
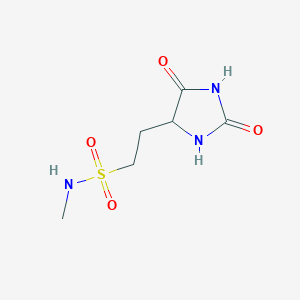

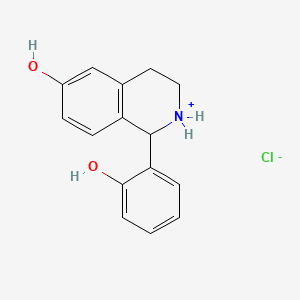
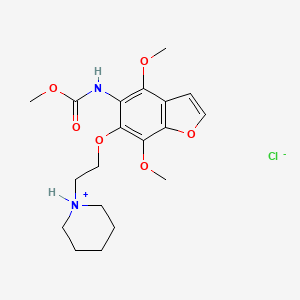
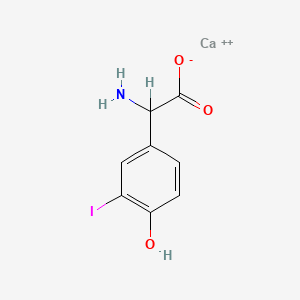
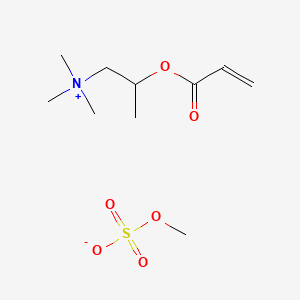
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

